molecular formula C17H11Cl2NO2S B2512284 methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate CAS No. 338397-23-2

methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate

Cat. No.: B2512284
CAS No.: 338397-23-2
M. Wt: 364.24
InChI Key: XDPSBRNZIFDSOP-UHFFFAOYSA-N
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Description

Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit microbial growth by targeting essential enzymes in the pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate is unique due to the presence of the thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2S/c1-22-17(21)11-4-2-10(3-5-11)16-20-15(9-23-16)12-6-7-13(18)14(19)8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPSBRNZIFDSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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